molecular formula C27H23ClN2O4S B425583 N-[1,1'-biphenyl]-2-yl-2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide

N-[1,1'-biphenyl]-2-yl-2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide

Cat. No.: B425583
M. Wt: 507g/mol
InChI Key: PNWUFKSUUMGMJP-UHFFFAOYSA-N
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Description

N-[1,1'-biphenyl]-2-yl-2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide is a complex organic compound with a unique structure that includes biphenyl, chlorophenyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,1'-biphenyl]-2-yl-2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of biphenyl and chlorophenyl intermediates, followed by their coupling with glycinamide under specific reaction conditions. Common reagents used in these reactions include palladium catalysts and boronic acids, which facilitate the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[1,1'-biphenyl]-2-yl-2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[1,1'-biphenyl]-2-yl-2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1,1'-biphenyl]-2-yl-2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1,1'-biphenyl]-2-yl-2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide is unique due to its specific combination of biphenyl, chlorophenyl, and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H23ClN2O4S

Molecular Weight

507g/mol

IUPAC Name

2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C27H23ClN2O4S/c1-34-23-15-17-24(18-16-23)35(32,33)30(22-13-11-21(28)12-14-22)19-27(31)29-26-10-6-5-9-25(26)20-7-3-2-4-8-20/h2-18H,19H2,1H3,(H,29,31)

InChI Key

PNWUFKSUUMGMJP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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